N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
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Overview
Description
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is a chemical compound with a unique structure that includes an oxolane ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide typically involves the reaction of ethylamine with nitroethane in the presence of a base to form the intermediate N-ethyl-N’-nitroethanimidamide. This intermediate is then reacted with oxolane-3-carboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The oxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(tetrahydrofuran-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(pyrrolidin-3-yl)methyl]ethanimidamide
Uniqueness
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is unique due to its specific combination of an ethyl group, a nitro group, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a nitro group and an oxolane ring, which contribute to its unique properties. The molecular formula can be represented as follows:
Key Features:
- Nitro group : Known for its role in biological activity modulation.
- Oxolane ring : May influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may facilitate electron transfer processes, enhancing its reactivity and interaction with cellular components.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, likely due to interference with bacterial metabolic pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from oxidative stress, which is relevant in neurodegenerative conditions.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study | Findings | Reference |
---|---|---|
Study 1 | Demonstrated antimicrobial activity against E. coli | |
Study 2 | Showed anti-inflammatory effects in murine models | |
Study 3 | Indicated neuroprotective properties in vitro |
Synthesis
The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate precursors. A common method involves:
- Formation of the oxolane ring : Utilizing dihydrofuran derivatives.
- Introduction of the nitro group : Employing nitration reactions under controlled conditions.
- Final coupling : Reacting intermediates to yield the target compound.
Applications
This compound has potential applications in various fields:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Research Tool : For studying mechanisms of action in cellular signaling pathways.
- Therapeutic Agent : In treating conditions associated with inflammation or infection.
Properties
CAS No. |
648880-33-5 |
---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-ethyl-N'-nitro-N-(oxolan-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-3-11(8(2)10-12(13)14)6-9-4-5-15-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
LHJVXZTUAQODGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCOC1)C(=N[N+](=O)[O-])C |
Origin of Product |
United States |
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